REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.C([Li])CCC.CN(C)CCN(C)C.[CH2:20]([Sn:24](Cl)([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:25][CH2:26][CH2:27][CH3:28])[CH2:21][CH2:22][CH3:23]>C1COCC1>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[Sn:24]([CH2:25][CH2:26][CH2:27][CH3:28])([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:20][CH2:21][CH2:22][CH3:23]
|
Name
|
|
Quantity
|
0.065 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC=C1
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
Tributyltin chloride
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 90 min at -10° to -15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1)[Sn](CCCC)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |